7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate
Brand Name: Vulcanchem
CAS No.: 101651-90-5
VCID: VC18418948
InChI: InChI=1S/C17H20ClN5O3.H2O4S/c1-3-22(4-2)8-11(24)9-23-13-6-5-10(18)7-12(13)19-14-15(23)20-17(26)21-16(14)25;1-5(2,3)4/h5-7,11,24H,3-4,8-9H2,1-2H3,(H,21,25,26);(H2,1,2,3,4)
SMILES:
Molecular Formula: C17H22ClN5O7S
Molecular Weight: 475.9 g/mol

7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate

CAS No.: 101651-90-5

Cat. No.: VC18418948

Molecular Formula: C17H22ClN5O7S

Molecular Weight: 475.9 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate - 101651-90-5

Specification

CAS No. 101651-90-5
Molecular Formula C17H22ClN5O7S
Molecular Weight 475.9 g/mol
IUPAC Name [3-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate
Standard InChI InChI=1S/C17H20ClN5O3.H2O4S/c1-3-22(4-2)8-11(24)9-23-13-6-5-10(18)7-12(13)19-14-15(23)20-17(26)21-16(14)25;1-5(2,3)4/h5-7,11,24H,3-4,8-9H2,1-2H3,(H,21,25,26);(H2,1,2,3,4)
Standard InChI Key XUEIYTBYODJVMT-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CC(CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O)O.OS(=O)(=O)[O-]

Introduction

Chemical Structure and Molecular Properties

The compound’s structure integrates a benzo[g]pteridine-2,4-dione core substituted at position 7 with chlorine and at position 10 with a 3-(diethylamino)-2-hydroxypropyl chain. The sulfate salt enhances solubility, a critical factor for in vitro applications . Key structural attributes include:

PropertyValue
IUPAC Name[3-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium; hydrogen sulfate
Molecular FormulaC17H22ClN5O7S\text{C}_{17}\text{H}_{22}\text{ClN}_{5}\text{O}_{7}\text{S}
Molecular Weight475.9 g/mol
SMILESCCN(CC)CC(CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O)O
InChIKeyXUEIYTBYODJVMT-UHFFFAOYSA-N

The presence of the diethylamino group confers basicity, while the hydroxypropyl linker may influence conformational flexibility . Spectroscopic predictions, including collision cross-section data for adducts like [M+H]⁺ (189.9 Ų), suggest moderate polarity compatible with liquid chromatography applications .

Physicochemical Characteristics

Supplier data provide critical insights into the compound’s handling requirements:

ParameterSpecification
AppearancePowder or liquid (color unspecified)
Assay≥99%
StorageDry, dark, ventilated environment
SolubilityPresumed water-soluble (sulfate form)

The liquid form noted by some suppliers suggests possible formulations in solvents like dimethyl sulfoxide (DMSO) or aqueous buffers . Stability under ambient conditions remains unverified, necessitating storage at controlled temperatures.

SupplierMinimum OrderPackagingApplication Claim
Zibo Hangyu Biotechnology10 gCustom“Important raw material”
Chemlyte Solutions100 gGrams/KilogramsR&D and commercial use
Antimex ChemicalNot specifiedBox/OPP“Healing drugs”

While “healing drugs” implies therapeutic potential, no peer-reviewed studies validate this claim . Isoalloxazines are precursors to flavin cofactors (e.g., FAD, FMN), hinting at roles in enzymatic assays or mitochondrial function studies.

Comparative Analysis with Structural Analogs

A related compound, 10-[3-[bis(2-hydroxyethyl)amino]propyl]-7-chlorobenzo[g]pteridine-2,4-dione (CID 58658), differs in its substitution pattern, replacing diethylamino with bis(2-hydroxyethyl)amino . This alteration increases hydrophilicity, as evidenced by its higher predicted collision cross-section (203.3 Ų for [M+Na]⁺ vs. 189.9 Ų for the target compound) . Such structural variations highlight the tunability of isoalloxazine derivatives for specific solubility or binding requirements.

Future Research Directions

  • Pharmacological Profiling: Screen for antioxidant, antimicrobial, or anticancer activity, given the redox-active nature of isoalloxazines.

  • Synthetic Optimization: Develop greener or higher-yield synthesis routes.

  • Toxicological Studies: Assess acute and chronic toxicity in model organisms.

  • Formulation Development: Explore drug delivery systems for potential therapeutic applications.

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